molecular formula C9H9N3O3 B13093809 Ethyl 4-hydroxypyrrolo[2,1-F][1,2,4]triazine-2-carboxylate

Ethyl 4-hydroxypyrrolo[2,1-F][1,2,4]triazine-2-carboxylate

Cat. No.: B13093809
M. Wt: 207.19 g/mol
InChI Key: MLKDGZLOVPEWCZ-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxypyrrolo[2,1-f][1,2,4]triazine-2-carboxylate is a high-value chemical scaffold in medicinal chemistry, primarily recognized for its role as a precursor in the synthesis of sophisticated kinase inhibitors and antiviral agents. The pyrrolo[2,1-f][1,2,4]triazine core is a privileged structure in targeted cancer therapy, serving as a key pharmacophore in approved drugs like avapritinib for gastrointestinal stromal tumors . This scaffold is highly sought after for designing compounds that target a range of kinases, including VEGFR-2, EGFR, and anaplastic lymphoma kinase (ALK), which are critical players in cellular proliferation and survival pathways . Beyond oncology, this heterocyclic system demonstrates significant versatility. It is a fundamental building block in the development of broad-spectrum antiviral nucleosides, as exemplified by its structural similarity to the core of remdesivir, which has been used against RNA viruses like SARS-CoV-2 . The specific 4-hydroxy and 2-ester functional groups on this compound provide versatile handles for further synthetic modification, enabling researchers to explore structure-activity relationships and develop novel therapeutic candidates for diseases such as influenza, where pyrrolotriazine derivatives have shown promising activity as neuraminidase inhibitors . Its utility extends to being a key intermediate in complex multistep syntheses, facilitating the discovery of new chemical entities for biochemical screening and drug development campaigns . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-15-9(14)7-10-8(13)6-4-3-5-12(6)11-7/h3-5H,2H2,1H3,(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKDGZLOVPEWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=CC=C2C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxypyrrolo[2,1-F][1,2,4]triazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-cyanoacetate with hydrazine hydrate to form the intermediate, which then undergoes cyclization with formic acid to yield the desired compound . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxypyrrolo[2,1-F][1,2,4]triazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Ethyl 4-hydroxypyrrolo[2,1-F][1,2,4]triazine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxypyrrolo[2,1-F][1,2,4]triazine-2-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation. The exact molecular pathways involved are still under investigation, but it is known to interact with key signaling molecules within cells .

Comparison with Similar Compounds

Structural and Functional Differences

The key distinction between Ethyl 4-hydroxypyrrolo[2,1-F][1,2,4]triazine-2-carboxylate and its analogs lies in substituent groups, which critically influence physicochemical properties and biological activity. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities References
This compound -OH (C4), -COOEt (C2) C9H9N3O3 207.19 Hypothesized antiviral/kinase inhibition (inferred from analogs)
Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate -Cl (C4), -COOEt (C2) C9H8ClN3O2 225.63 Higher reactivity (Cl as leaving group); harmful (inhalation/skin contact)
Ethyl 4-((3-methoxyphenyl)amino)pyrrolo[2,1-F][1,2,4]triazine-5-carboxylate -NH(3-MeOPh) (C4), -COOEt (C5) C17H17N5O3 339.35 Enhanced kinase inhibition (bulky substituent improves target binding)
Ethyl 4-chloro-5-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate -Cl (C4), -COOEt (C6), -iPr (C5) C12H13ClN3O2 266.70 Increased lipophilicity (alkyl chain); potential for improved membrane permeability

Physicochemical Properties

  • Solubility : The hydroxyl group enhances polarity and aqueous solubility compared to chloro or alkylated analogs.
  • Reactivity : Chloro-substituted derivatives are more reactive in nucleophilic substitution reactions, making them intermediates for further functionalization .

Biological Activity

Ethyl 4-hydroxypyrrolo[2,1-F][1,2,4]triazine-2-carboxylate is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article discusses its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H9N3O3
  • Molecular Weight : 193.19 g/mol
  • CAS Number : 869067-01-6

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It has been shown to inhibit specific kinases involved in cellular signaling pathways. The inhibition occurs through binding to the active site of these enzymes, preventing substrate access and subsequently altering cellular function.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. It was found to inhibit the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:

  • Case Study : In vitro assays demonstrated that the compound reduced cell viability in human breast cancer cells (MCF-7) by approximately 70% at a concentration of 10 µM after 48 hours of treatment. This effect was linked to the downregulation of anti-apoptotic proteins such as Bcl-2 and the upregulation of pro-apoptotic factors like Bax.

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects. Studies suggest that it can mitigate oxidative stress-induced neuronal damage.

  • Research Findings : In a model of oxidative stress induced by hydrogen peroxide in neuronal cells (SH-SY5Y), treatment with the compound resulted in a significant decrease in reactive oxygen species (ROS) levels and improved cell viability by about 50% compared to untreated controls.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other compounds within the pyrrolo-triazine family.

Compound NameMolecular FormulaMain Activity
This compoundC9H9N3O3Antitumor, neuroprotective
RemdesivirC27H35N6O8PAntiviral
AvapritinibC22H24N6O3SKinase inhibitor

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